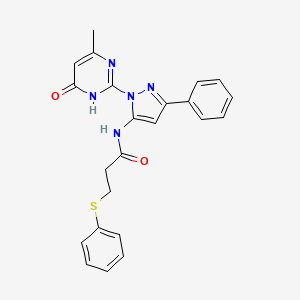

![molecular formula C13H17N3S B2908879 1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione CAS No. 1551018-68-8](/img/structure/B2908879.png)

1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

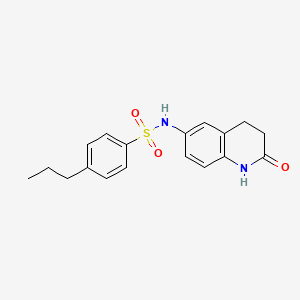

1’-Methylspiro[1,3-dihydroquinazoline-2,4’-piperidine]-4-thione (referred to as “the compound” hereafter) is a spirocyclic indoline derivative. It belongs to a class of compounds characterized by their unique spiro ring system, which combines an indoline moiety with a piperidine ring. These compounds have garnered attention due to their significant biological activities, particularly as potential anti-tumor agents .

Synthesis Analysis

The synthesis of the compound involves several steps. The key intermediate is 1’-methylspiro[indoline-3,4’-piperidine] (denoted as B4). This intermediate reacts with benzenesulfonyl chloride, incorporating various substituents, to yield a series of derivatives (B5-B10). These derivatives were subsequently evaluated for their antiproliferative activities against different cancer cell lines .

Molecular Structure Analysis

The molecular structure of the compound consists of a spirocyclic system, where the indoline and piperidine rings share a common carbon atom. The sulfur atom in the thione group (C=S) is also part of the spiro ring. The arrangement of atoms and bond angles within the spiro ring significantly influences the compound’s properties and interactions with biological targets. For a visual representation, refer to the JMol structure .

Chemical Reactions Analysis

The compound exhibits promising antiproliferative activities against A549, BEL-7402, and HeLa cell lines. Among the derivatives, compound B5 (with a chloride atom as an electron-withdrawing substituent on a phenyl ring) demonstrated the highest potency against BEL-7402 cells (IC50 = 30.03±0.43 μg/mL). The molecular docking studies revealed that B5 interacts favorably with CDK, c-Met, and EGFR protein crystals, suggesting potential targets for further investigation .

Propiedades

IUPAC Name |

1'-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-16-8-6-13(7-9-16)14-11-5-3-2-4-10(11)12(17)15-13/h2-5,14H,6-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJMDPCEFLNDBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)NC3=CC=CC=C3C(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

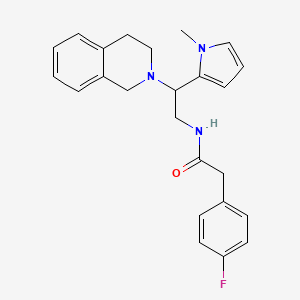

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2908796.png)

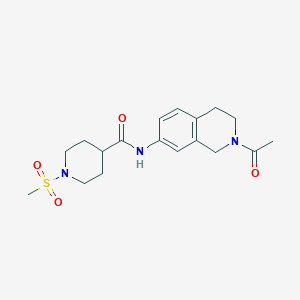

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)

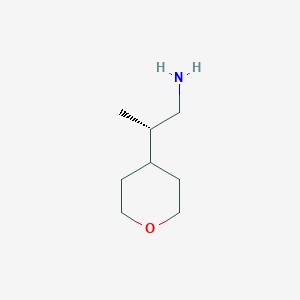

![N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2908801.png)

![N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2908807.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2908812.png)

![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)